molecular formula C12H23NO2 B13613159 Methyl 4-amino-3-(3-methylcyclohexyl)butanoate

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate

Cat. No.: B13613159
M. Wt: 213.32 g/mol
InChI Key: DBMFYWUUGGVNDS-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a cyclohexyl ring, making it unique in its class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(3-methylcyclohexyl)butanoate typically involves the esterification of 4-amino-3-(3-methylcyclohexyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ester into a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is 4-amino-3-(3-methylcyclohexyl)butanoic acid.

    Reduction: The major product is 4-amino-3-(3-methylcyclohexyl)butanol.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(3-methylcyclohexyl)butanoate involves its interaction with esterases in the body. Esterases hydrolyze the ester bond, releasing the active 4-amino-3-(3-methylcyclohexyl)butanoic acid. This acid can then interact with various molecular targets, including enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methylbutanoate
  • Methyl 4-amino-3-bromobenzoate
  • Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester

Uniqueness

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate is unique due to its cyclohexyl ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other esters and contributes to its specific applications in various fields.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

methyl 4-amino-3-(3-methylcyclohexyl)butanoate

InChI

InChI=1S/C12H23NO2/c1-9-4-3-5-10(6-9)11(8-13)7-12(14)15-2/h9-11H,3-8,13H2,1-2H3

InChI Key

DBMFYWUUGGVNDS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C(CC(=O)OC)CN

Origin of Product

United States

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